2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclohexyl ring, a sulfonyl chloride group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methylcyclohexanol with 2-methyl-3-chloropropane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Catalysts: Triethylamine, pyridine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-((3-methylcyclopentyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonic acid
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonamide
Uniqueness
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclohexyl ring, which imparts steric hindrance and affects the reactivity of the sulfonyl chloride group. This makes it a valuable intermediate in the synthesis of sterically hindered sulfonamide and sulfonate ester derivatives.
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
2-methyl-3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-4-3-5-11(6-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3 |
InChI Key |
TVBAECUVURECRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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